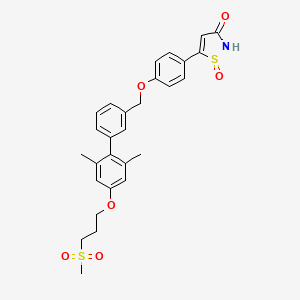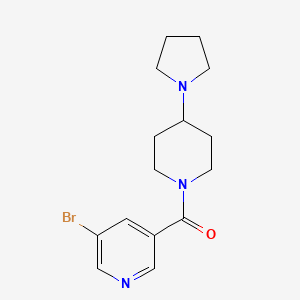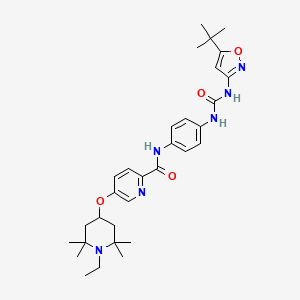
K-Ras G12C-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-Ras G12C-IN-3 is a compound specifically designed to inhibit the activity of the K-Ras G12C mutant protein. This mutation is a common driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of K-Ras G12C inhibitors represents a significant advancement in targeted cancer therapy, as K-Ras mutations have long been considered "undruggable" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of K-Ras G12C-IN-3 involves a series of synthetic steps, typically starting with the formation of a core heterocyclic structure. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of a heterocyclic core, often through cyclization reactions.
Functionalization: Introduction of various functional groups to enhance binding affinity and specificity to the K-Ras G12C mutant.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-throughput screening and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
K-Ras G12C-IN-3 undergoes various chemical reactions, including:
Covalent Binding: The compound covalently binds to the thiol group of the cysteine residue in the K-Ras G12C mutant, trapping it in an inactive state.
Substitution Reactions: Functional groups on the compound may undergo substitution reactions to enhance its binding affinity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cyclization Agents: Used to form the core heterocyclic structure.
Functionalization Reagents: Such as halogenating agents and alkylating agents.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
The major product formed from the reactions involving this compound is the covalently modified K-Ras G12C protein, which is rendered inactive and unable to promote cancer cell growth .
Scientific Research Applications
K-Ras G12C-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of K-Ras G12C mutations in cancer progression and to develop targeted therapies.
Drug Development: Serves as a lead compound for the development of new K-Ras inhibitors with improved efficacy and safety profiles.
Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling pathways and their impact on cellular functions.
Mechanism of Action
K-Ras G12C-IN-3 exerts its effects by covalently binding to the cysteine residue at position 12 of the K-Ras protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Another K-Ras G12C inhibitor approved for clinical use.
Adagrasib: A K-Ras G12C inhibitor currently under clinical investigation.
Uniqueness
K-Ras G12C-IN-3 is unique in its specific binding affinity and covalent modification of the K-Ras G12C mutant. Its design allows for high selectivity and potency, making it a valuable tool in targeted cancer therapy .
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy
Properties
IUPAC Name |
1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHAPLCWWQJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118534 |
Source


|
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629268-19-4 |
Source


|
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)


![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)


